3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl
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Overview
Description
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound known for its unique bicyclic structure. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. The compound’s structure includes a trifluoromethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multi-step reactions. One common method includes the reaction of 5-bromo-7-fluoroquinoxaline with 8-oxa-3-azabicyclo[3.2.1]octane in N-methyl-2-pyrrolidone (NMP) at room temperature, followed by heating in a microwave vial at 180°C for 20 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is employed in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: Shares a similar bicyclic structure but lacks the trifluoromethyl group.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different functional groups and properties.
Uniqueness
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C8H13ClF3N |
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Molecular Weight |
215.64 g/mol |
IUPAC Name |
3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H |
InChI Key |
FPHCEZGZEPZRAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(F)(F)F.Cl |
Origin of Product |
United States |
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